molecular formula C9H10N4 B8645125 5-benzyl-1-methyl-1H-tetrazole

5-benzyl-1-methyl-1H-tetrazole

Cat. No.: B8645125
M. Wt: 174.20 g/mol
InChI Key: JEOXKTVMDHJAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-1-methyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

The synthesis of 5-benzyl-1-methyl-1H-tetrazole typically involves the reaction of 1H-tetrazole with benzyl halides under basic conditions. One common method is the reaction of 1H-tetrazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures .

Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields. This approach involves the use of microwave irradiation to accelerate the reaction between 1H-tetrazole and benzyl halides, resulting in higher efficiency and reduced reaction times .

Chemical Reactions Analysis

5-benzyl-1-methyl-1H-tetrazole undergoes various chemical reactions, including:

Scientific Research Applications

5-benzyl-1-methyl-1H-tetrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-1-methyl-1H-tetrazole involves its interaction with molecular targets through its tetrazole ring. The tetrazole ring can act as a bioisosteric replacement for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of the target proteins, leading to various biological effects .

The compound’s ability to form stable complexes with transition metals also plays a role in its mechanism of action. These metal complexes can exhibit unique catalytic and biological properties, making them valuable in both chemical and biological research .

Comparison with Similar Compounds

5-benzyl-1-methyl-1H-tetrazole can be compared with other tetrazole derivatives, such as:

  • 1-Phenyl-5-methyltetrazole: : This compound has a phenyl group instead of a benzyl group, leading to differences in reactivity and stability. It is commonly used in the synthesis of pharmaceuticals and agrochemicals.

  • 1-Methyl-5-aminotetrazole: : This derivative contains an amino group, which imparts different chemical properties and reactivity. It is used in the synthesis of explosives and propellants.

  • 5-(Benzylthio)-1H-tetrazole: : This compound has a benzylthio group, which affects its reactivity and potential applications. It is used as an activator in oligonucleotide synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability, reactivity, and ability to form metal complexes make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

5-benzyl-1-methyltetrazole

InChI

InChI=1S/C9H10N4/c1-13-9(10-11-12-13)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

JEOXKTVMDHJAQG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)CC2=CC=CC=C2

Origin of Product

United States

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